6-Tert-butylspiro[2.5]octan-1-amine
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Overview
Description
6-Tert-butylspiro[2.5]octan-1-amine is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol It is characterized by a spirocyclic structure, which includes a tert-butyl group attached to a spiro[25]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylspiro[2.5]octan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, under specific reaction conditions. For example, the cyclopropane-containing mechanistic probes can undergo C(sp3)-H bond oxygenation with hydrogen peroxide catalyzed by manganese complexes bearing aminopyridine tetradentate ligands .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butylspiro[2.5]octan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, and esters.
Substitution: The amine group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of manganese complexes bearing aminopyridine tetradentate ligands.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Oxidation: Alcohols, ketones, and esters.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.
Scientific Research Applications
6-Tert-butylspiro[2.5]octan-1-amine has several applications in scientific research, including:
Chemistry: Used as a mechanistic probe in studies involving C(sp3)-H bond functionalization and oxidation reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique structural properties.
Mechanism of Action
The mechanism of action of 6-tert-butylspiro[2.5]octan-1-amine in oxidation reactions involves the initial hydrogen atom transfer (HAT) from a substrate C-H bond to generate a carbon radical. This radical is then trapped by a hydroxyl ligand transfer to form the hydroxylated product . The involvement of cationic intermediates and the contribution of different pathways following the initial HAT step are also significant .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: A structurally similar compound without the tert-butyl group.
6-(Tert-butyl)spiro[2.5]octan-1-amine: Another variant with slight structural differences.
Uniqueness
6-Tert-butylspiro[2.5]octan-1-amine is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in studies involving steric effects and electronic interactions in chemical reactions.
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
6-tert-butylspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C12H23N/c1-11(2,3)9-4-6-12(7-5-9)8-10(12)13/h9-10H,4-8,13H2,1-3H3 |
InChI Key |
BMQFRGPVEGCAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC2N |
Origin of Product |
United States |
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